![molecular formula C11H8ClLiN2O2 B2908175 Cyazofamid-dessulfonamide-carboxylic acid lithium CAS No. 2229019-74-1](/img/structure/B2908175.png)
Cyazofamid-dessulfonamide-carboxylic acid lithium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyazofamid-dessulfonamide-carboxylic acid lithium, also known as CDSAL, is a lithium salt of a carboxylic acid derived from cyazofamid and dessulfonamide. It is a widely used reagent in organic synthesis and has many potential applications in the fields of medicine, biochemistry, and pharmacology. CDSAL is a versatile reagent, with the ability to form stable complexes with various organic and inorganic compounds. It is widely used in the synthesis of pharmaceuticals, agrochemicals, dyes, and other fine chemicals.
Scientific Research Applications
Agriculture: Fungicide
Cyazofamid-dessulfonamide-carboxylic acid lithium is a derivative of cyazofamid, a fungicide widely used to control tomato late blight . It has a strong activity against a broad spectrum of oomycetes and plasmodiophoromycetes .
Environmental Science: Soil and Crop Residue Analysis
This compound has been used in field investigations to explore the dissipation kinetics and residues of cyazofamid and its primary metabolite in soil and tomato . This is crucial for understanding its behavior in the natural environment and assessing the risk of human exposure via crop intake .
Organic Synthesis: Reagent
Cyazofamid-dessulfonamide-carboxylic acid lithium is a widely used reagent in organic synthesis. It forms stable complexes with various organic and inorganic compounds, making it a versatile tool in the synthesis of pharmaceuticals, agrochemicals, dyes, and other fine chemicals.
Biochemistry: Synthesis of Small Molecules
Pharmacology: Drug Synthesis
In pharmacology, Cyazofamid-dessulfonamide-carboxylic acid lithium has been used in the synthesis of various pharmaceuticals. Its ability to form stable complexes with various compounds makes it a valuable tool in drug development.
Catalysis: Organic Reactions
Mechanism of Action
Target of Action
Cyazofamid-dessulfonamide-carboxylic acid lithium, also known as CDSAL, is a lithium salt of a carboxylic acid derived from cyazofamid and dessulfonamide. It is a widely used reagent in organic synthesis and has many potential applications in the fields of medicine, biochemistry, and pharmacology. The primary target of this compound is thought to be the Qi center of Coenzyme Q – cytochrome c reductase .
Mode of Action
The mode of action of CDSAL is thought to involve binding to the Qi center of Coenzyme Q – cytochrome c reductase . This interaction results in the inhibition of the mitochondrial complex III, disrupting the electron transport chain and leading to the cessation of cellular respiration .
Biochemical Pathways
The affected biochemical pathway is the electron transport chain in the mitochondria. By inhibiting the mitochondrial complex III, CDSAL disrupts the normal flow of electrons, which in turn affects the production of ATP, the primary energy currency of the cell . This disruption can lead to cell death, particularly in organisms that rely heavily on aerobic respiration .
Result of Action
The primary result of CDSAL’s action is the inhibition of cellular respiration, leading to cell death . This makes it an effective tool in various applications, including the synthesis of pharmaceuticals, agrochemicals, dyes, and other fine chemicals.
properties
IUPAC Name |
lithium;5-chloro-4-(4-methylphenyl)-1H-imidazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2.Li/c1-6-2-4-7(5-3-6)8-9(12)14-10(13-8)11(15)16;/h2-5H,1H3,(H,13,14)(H,15,16);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGZENZWBZKLRE-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=CC=C(C=C1)C2=C(NC(=N2)C(=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClLiN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.